REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[C:11]([N+:23]([O-:25])=[O:24])[C:12]([OH:22])=[C:13]([O:18]C(=O)C)[CH:14]=3)[CH2:9]2)=[CH:4][CH:3]=1>CO.Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:9][C:10]3[C:15](=[CH:14][C:13]([OH:18])=[C:12]([OH:22])[C:11]=3[N+:23]([O-:25])=[O:24])[C:16]2=[O:17])=[CH:6][CH:7]=1
|
Name
|
Acetic acid 2-(4-chloro-phenyl)-6-hydroxy-7-nitro-3-oxo-2,3-dihydro-1H-isoindol-5-yl ester
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Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1CC2=C(C(=C(C=C2C1=O)OC(C)=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1C(C2=CC(=C(C(=C2C1)[N+](=O)[O-])O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |